molecular formula C11H15NO4 B12287591 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid CAS No. 91248-33-8

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid

Cat. No.: B12287591
CAS No.: 91248-33-8
M. Wt: 225.24 g/mol
InChI Key: SIFGLZWVRJTNHI-UHFFFAOYSA-N
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Description

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two carboxylic acid groups at positions 2 and 3, and its ethyl and methyl substituents at positions 1, 4, and 5, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Knorr pyrrole synthesis, which involves the condensation of α-amino ketones with β-keto esters. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the pyrrole ring into more oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrrole derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diethyl-5-methyl-1H-pyrrole-2,4-dicarboxylic acid
  • 1,4-Diethyl-5-methyl-1H-pyrrole-3,5-dicarboxylic acid
  • 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid diethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the carboxylic acid functionalities, provides a distinct set of properties that can be exploited in various applications.

Biological Activity

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid (C11H15NO4) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15NO4
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 53428348
  • Structure : The compound features a pyrrole ring with two ethyl groups and two carboxylic acid functionalities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. Below is a summary of its biological activities based on recent studies.

Activity Description Reference
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokine production in human PBMCs
AnticancerInduces apoptosis in cancer cell lines

Antibacterial Activity

This compound has shown significant antibacterial properties against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Case Study: Efficacy Against Pseudomonas aeruginosa

A recent study demonstrated that this compound significantly reduced biofilm formation and virulence factor production in Pseudomonas aeruginosa, a critical pathogen associated with cystic fibrosis. The study utilized scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) to visualize biofilm disruption and confirmed the compound's potential as a quorum sensing inhibitor .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its potential application in treating inflammatory diseases.

Research Findings

A study evaluated the anti-inflammatory activity of various pyrrole derivatives, including this compound. The results indicated a significant reduction in cytokine levels at concentrations as low as 10 µg/mL .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. It induced apoptosis in specific cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the exact mechanisms involved.

Properties

CAS No.

91248-33-8

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1,4-diethyl-5-methylpyrrole-2,3-dicarboxylic acid

InChI

InChI=1S/C11H15NO4/c1-4-7-6(3)12(5-2)9(11(15)16)8(7)10(13)14/h4-5H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

SIFGLZWVRJTNHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=C1C(=O)O)C(=O)O)CC)C

Origin of Product

United States

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